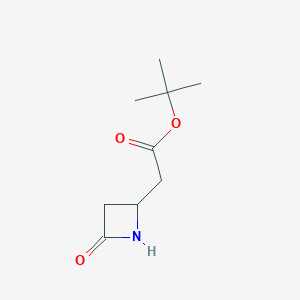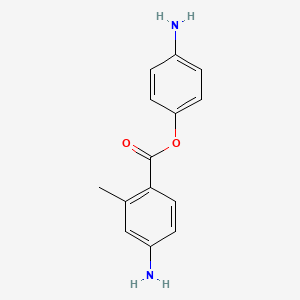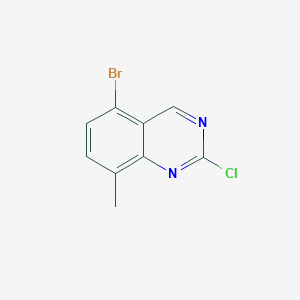![molecular formula C13H16N2O3 B11760798 Benzyl allyl[2-(hydroxyimino)ethyl]carbamate](/img/structure/B11760798.png)
Benzyl allyl[2-(hydroxyimino)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’allyl(2-(hydroxyimino)éthyl)carbamate de benzyle est un composé chimique de formule moléculaire C₁₃H₁₆N₂O₃ et d’une masse moléculaire de 248,28 g/mol . Il est connu pour sa structure unique, qui comprend un groupe benzyle, un groupe allyle et un fragment hydroxyiminoéthyle. Ce composé est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques polyvalentes.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de l’allyl(2-(hydroxyimino)éthyl)carbamate de benzyle implique généralement la réaction du chloroformate de benzyle avec l’allylamine, suivie de l’addition de l’hydroxylamine . Les conditions de réaction comprennent souvent l’utilisation de solvants tels que le dichlorométhane et de catalyseurs comme la triéthylamine pour faciliter la réaction.
Méthodes de Production Industrielle : Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L’approche générale implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de Réactions : L’allyl(2-(hydroxyimino)éthyl)carbamate de benzyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oximes et les nitriles correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydroxyimino en amine.
Substitution : Des réactions de substitution nucléophile peuvent se produire aux positions allyle ou benzyle.
Réactifs et Conditions Courants :
Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Les conditions impliquent souvent des bases comme l’hydroxyde de sodium ou des acides comme l’acide chlorhydrique.
Principaux Produits Formés :
Oxydation : Formation d’oximes et de nitriles.
Réduction : Formation d’amines.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de Recherche Scientifique
L’allyl(2-(hydroxyimino)éthyl)carbamate de benzyle est utilisé dans plusieurs domaines de recherche scientifique :
Chimie : Utilisé comme intermédiaire en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
Benzyl allyl[2-(hydroxyimino)ethyl]carbamate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’allyl(2-(hydroxyimino)éthyl)carbamate de benzyle implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe hydroxyimino peut former des liaisons hydrogène avec les sites actifs des enzymes, inhibant potentiellement leur activité. La structure unique du composé lui permet d’interagir avec diverses voies biologiques, ce qui conduit aux effets observés.
Composés Similaires :
- N-allyl-N-[2-(hydroxyimino)éthyl]carbamate de benzyle
- Benzyl-[2-(hydroxyimino)-1,1-diméthyléthyl]carbamate
Comparaison : L’allyl(2-(hydroxyimino)éthyl)carbamate de benzyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Comparé à des composés similaires, il offre un équilibre entre la stabilité et la réactivité, ce qui le rend adapté à une large gamme d’applications.
Comparaison Avec Des Composés Similaires
- Benzyl N-allyl-N-[2-(hydroxyimino)ethyl]carbamate
- Benzyl- [2- (hydroxyimino)-1,1-dimethylethyl]carbamate
Comparison: Benzyl allyl[2-(hydroxyimino)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C13H16N2O3 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
benzyl N-[(2Z)-2-hydroxyiminoethyl]-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H16N2O3/c1-2-9-15(10-8-14-17)13(16)18-11-12-6-4-3-5-7-12/h2-8,17H,1,9-11H2/b14-8- |
Clé InChI |
USNPGPXWVWTJSS-ZSOIEALJSA-N |
SMILES isomérique |
C=CCN(C/C=N\O)C(=O)OCC1=CC=CC=C1 |
SMILES canonique |
C=CCN(CC=NO)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11760717.png)
![5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)
amine](/img/structure/B11760730.png)

![4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760736.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760752.png)

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11760755.png)

![5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760769.png)


